molecular formula H4N2 B089299 1,1,2,2-Tetradeuteriohydrazine CAS No. 13762-95-3

1,1,2,2-Tetradeuteriohydrazine

Cat. No. B089299
CAS RN: 13762-95-3
M. Wt: 36.07 g/mol
InChI Key: OAKJQQAXSVQMHS-JBISRTOLSA-N
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Patent
USRE029358

Procedure details

The starting material, 5,5-diphenyl-2-imidazolin-2-ylhydrazine hydrobromide, is prepared as follows: 4,4-diphenylimidazolin-2-thione, prepared by the method of Marshall, J. Am. Chem. Soc. 78 3696 (1956), is treated with ethyl bromide in refluxing ethanol to yield 5,5-diphenyl-2-ethylthio-2-imidazoline hydrobromide, which upon treatment with hydrazine in refluxing ethanol gives the desired intermediate, melting point 227°-⟦8°⟧228° C.
Name
5,5-diphenyl-2-imidazolin-2-ylhydrazine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br.[C:2]1(C2(C3C=CC=CC=3)NC([NH:13][NH2:14])=NC2)C=CC=C[CH:3]=1.[C:21]1([C:27]2([C:33]3[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=3)[CH2:31][NH:30][C:29](=[S:32])[NH:28]2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.C([Br:41])C>C(O)C>[BrH:41].[C:33]1([C:27]2([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[NH:28][C:29]([S:32][CH2:2][CH3:3])=[N:30][CH2:31]2)[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1.[NH2:13][NH2:14] |f:0.1,5.6|

Inputs

Step One
Name
5,5-diphenyl-2-imidazolin-2-ylhydrazine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.C1(=CC=CC=C1)C1(CN=C(N1)NN)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(NC(NC1)=S)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Br.C1(=CC=CC=C1)C1(CN=C(N1)SCC)C1=CC=CC=C1
Name
Type
product
Smiles
NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE029358

Procedure details

The starting material, 5,5-diphenyl-2-imidazolin-2-ylhydrazine hydrobromide, is prepared as follows: 4,4-diphenylimidazolin-2-thione, prepared by the method of Marshall, J. Am. Chem. Soc. 78 3696 (1956), is treated with ethyl bromide in refluxing ethanol to yield 5,5-diphenyl-2-ethylthio-2-imidazoline hydrobromide, which upon treatment with hydrazine in refluxing ethanol gives the desired intermediate, melting point 227°-⟦8°⟧228° C.
Name
5,5-diphenyl-2-imidazolin-2-ylhydrazine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br.[C:2]1(C2(C3C=CC=CC=3)NC([NH:13][NH2:14])=NC2)C=CC=C[CH:3]=1.[C:21]1([C:27]2([C:33]3[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=3)[CH2:31][NH:30][C:29](=[S:32])[NH:28]2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.C([Br:41])C>C(O)C>[BrH:41].[C:33]1([C:27]2([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[NH:28][C:29]([S:32][CH2:2][CH3:3])=[N:30][CH2:31]2)[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1.[NH2:13][NH2:14] |f:0.1,5.6|

Inputs

Step One
Name
5,5-diphenyl-2-imidazolin-2-ylhydrazine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.C1(=CC=CC=C1)C1(CN=C(N1)NN)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(NC(NC1)=S)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Br.C1(=CC=CC=C1)C1(CN=C(N1)SCC)C1=CC=CC=C1
Name
Type
product
Smiles
NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE029358

Procedure details

The starting material, 5,5-diphenyl-2-imidazolin-2-ylhydrazine hydrobromide, is prepared as follows: 4,4-diphenylimidazolin-2-thione, prepared by the method of Marshall, J. Am. Chem. Soc. 78 3696 (1956), is treated with ethyl bromide in refluxing ethanol to yield 5,5-diphenyl-2-ethylthio-2-imidazoline hydrobromide, which upon treatment with hydrazine in refluxing ethanol gives the desired intermediate, melting point 227°-⟦8°⟧228° C.
Name
5,5-diphenyl-2-imidazolin-2-ylhydrazine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br.[C:2]1(C2(C3C=CC=CC=3)NC([NH:13][NH2:14])=NC2)C=CC=C[CH:3]=1.[C:21]1([C:27]2([C:33]3[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=3)[CH2:31][NH:30][C:29](=[S:32])[NH:28]2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.C([Br:41])C>C(O)C>[BrH:41].[C:33]1([C:27]2([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[NH:28][C:29]([S:32][CH2:2][CH3:3])=[N:30][CH2:31]2)[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1.[NH2:13][NH2:14] |f:0.1,5.6|

Inputs

Step One
Name
5,5-diphenyl-2-imidazolin-2-ylhydrazine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.C1(=CC=CC=C1)C1(CN=C(N1)NN)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(NC(NC1)=S)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Br.C1(=CC=CC=C1)C1(CN=C(N1)SCC)C1=CC=CC=C1
Name
Type
product
Smiles
NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.